molecular formula C7H16Cl2N2O B2958205 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride CAS No. 2567503-58-4

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride

Cat. No.: B2958205
CAS No.: 2567503-58-4
M. Wt: 215.12
InChI Key: CNCWUFXWCVKFDI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride is a piperidine derivative characterized by a six-membered piperidin-2-one ring (a lactam structure) with an aminomethyl (-CH₂NH₂) substituent at position 5 and a methyl (-CH₃) group at position 5. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key Properties (Inferred):

  • Molecular formula: C₇H₁₄Cl₂N₂O (hypothetical, based on structural analysis).
  • Molecular weight: ~225.11 g/mol.
  • Physical state: Likely a crystalline solid (common for dihydrochloride salts).
  • Functional groups: Lactam (piperidin-2-one), primary amine (aminomethyl), and alkyl (methyl).

Properties

IUPAC Name

5-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-5-6(4-8)2-3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCWUFXWCVKFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors

    Aminomethylation: The aminomethylation step involves the reaction of the piperidinone with formaldehyde and an amine, followed by reduction to introduce the aminomethyl group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or further reduce the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidinone derivatives.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The piperidinone ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 5-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
5-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride C₇H₁₄Cl₂N₂O 225.11 (hypothetical) Piperidin-2-one, 5-aminomethyl, 6-methyl Potential intermediate for CNS drugs or peptidomimetics
Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate Dihydrochloride C₁₄H₂₆N₂O₄·2HCl 259.18 (free base) Piperidine ring, ester, methyl, stereospecific Chiral building block for bioactive molecules
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride C₁₃H₁₅FCl₂N₄O 337.19 Piperidine, oxadiazole, fluoro Research chemical (e.g., kinase inhibitor scaffold)
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 Pyridine ring, hydroxymethyl, aminomethyl Vitamin B₆ analog; used in biochemical studies
Azimilide Dihydrochloride C₂₀H₂₄Cl₂N₄O₂ 429.34 Piperazine, chlorophenyl, furan Antiarrhythmic drug

Structural Comparisons

  • Core Ring Systems: The target compound features a piperidin-2-one lactam ring, distinguishing it from pyridine-based analogs like pyridoxamine dihydrochloride . Substituent Positioning: The 5-aminomethyl and 6-methyl groups contrast with the hydroxymethyl and methyl groups in pyridoxamine dihydrochloride, altering solubility and reactivity .
  • Salt Forms : All compared compounds are dihydrochlorides, enhancing aqueous solubility for pharmacological applications.

Functional and Pharmacological Differences

  • Bioactivity : Pyridoxamine dihydrochloride acts as a vitamin B₆ cofactor, while azimilide targets cardiac ion channels . The target compound’s bioactivity remains uncharacterized but may align with neuromodulatory agents due to its piperidine scaffold.
  • Solubility : The dihydrochloride salt of pyridoxamine has a melting point of 224–226°C , whereas the target compound’s smaller size may result in lower thermal stability.

Biological Activity

5-(Aminomethyl)-6-methylpiperidin-2-one; dihydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique bicyclic structure and specific functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H14Cl2N2OC_7H_{14}Cl_2N_2O and a molecular weight of approximately 142.20 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications. Its structure includes an amino group at the 5-position and a methyl group at the 6-position, which are crucial for its biological activity.

Property Details
Molecular Formula C7H14Cl2N2OC_7H_{14}Cl_2N_2O
Molecular Weight 142.20 g/mol
Solubility Water-soluble due to dihydrochloride
Functional Groups Amino group, methyl group

The biological activity of 5-(Aminomethyl)-6-methylpiperidin-2-one; dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

  • Serotonin Receptors : The compound may influence mood and anxiety disorders through serotonin receptor modulation.
  • Enzyme Inhibition : It has shown promise as an enzyme inhibitor, particularly in the context of neurological disorders.

The mechanism involves binding to specific receptors or enzymes, leading to alterations in biological pathways that can result in therapeutic effects.

Neurological Disorders

Research indicates that this compound may have significant implications in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in managing conditions such as depression and anxiety. Studies have highlighted its role in modulating serotonin receptors, which are critical targets in pharmacotherapy for mood disorders .

Cancer Therapy

5-(Aminomethyl)-6-methylpiperidin-2-one; dihydrochloride derivatives have demonstrated cytotoxic effects on certain cancer cell lines. For instance, studies have shown that compounds derived from this structure can induce apoptosis in hypopharyngeal tumor cells, indicating potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparative analysis with similar piperidine derivatives is essential:

Compound Name Structural Features Unique Properties
4-(Aminomethyl)-1-methylpiperidin-2-oneSimilar piperidine structureExhibits different receptor affinities
1-MethylpiperidineLacks additional functional groupsMore basic properties than target compound
3-AminopiperidineAmino group at different positionDifferent pharmacological profile affecting CNS activity

The distinct arrangement of functional groups in 5-(Aminomethyl)-6-methylpiperidin-2-one; dihydrochloride contributes to its specific biological activity and therapeutic potential, differentiating it from other piperidine derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anticancer Activity : A study reported that derivatives of 5-(Aminomethyl)-6-methylpiperidin-2-one induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
  • Neuropharmacology : Another investigation highlighted the compound's capability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a multi-targeted approach for treating Alzheimer's disease.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the piperidine ring can significantly affect biological activity, emphasizing the importance of structural specificity.

Q & A

Q. How should researchers address discrepancies in reported ecotoxicological data (e.g., aquatic toxicity)?

  • Methodological Answer :
  • Tiered Testing : Start with Daphnia magna acute toxicity (48-h LC50), then proceed to algal growth inhibition (OECD 201). Compare results against QSAR predictions .
  • Metabolite Identification : Use high-resolution LC-QTOF to detect degradation products in simulated sunlight (e.g., hydroxylated derivatives) and assess their toxicity .
  • Data Harmonization : Cross-reference with REACH databases and apply read-across approaches for structurally similar compounds .

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